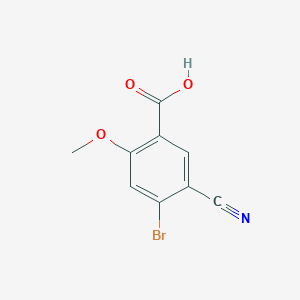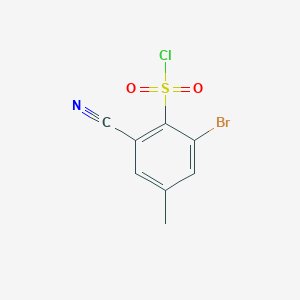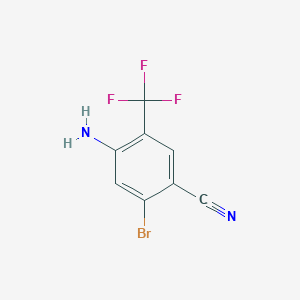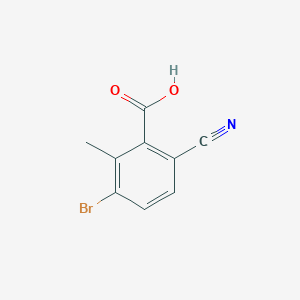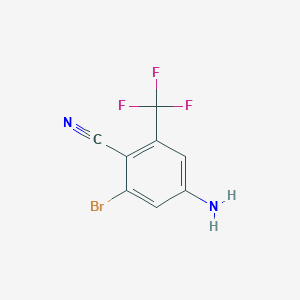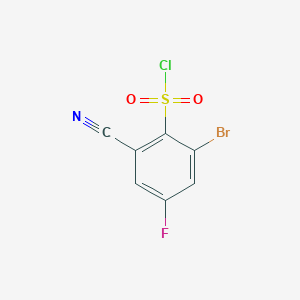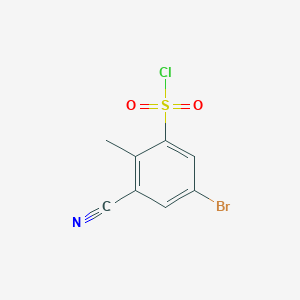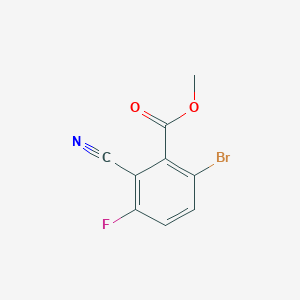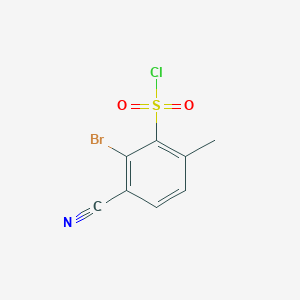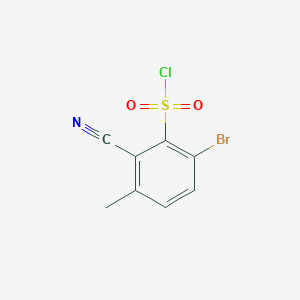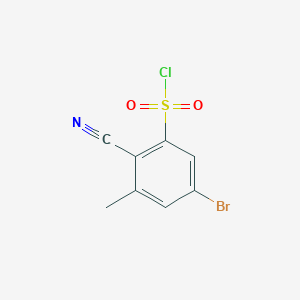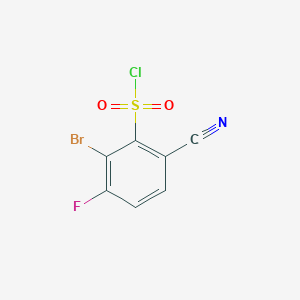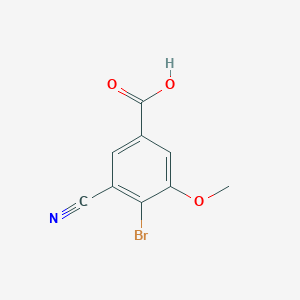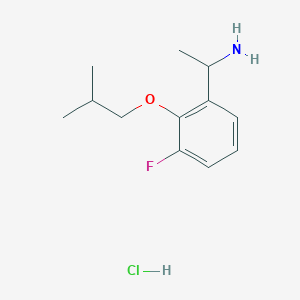
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride
Vue d'ensemble
Description
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride is a chemical compound with the formula C12H19ClFNO and a molecular weight of 247.74 .
Molecular Structure Analysis
The molecular structure of 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms. The exact structure is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride, such as its melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Pharmacological Implications
- A study identified 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives with anti-dopaminergic properties, useful for treating conditions like schizophrenia, dependency, and neurodegenerative disorders. The compound showcased neuroleptic, neuroprotective, and antiaddictive activities, particularly emphasized for schizophrenia treatment (Habernickel, 2003).
Chemical Synthesis and Characterization
- Research on the compound 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which are based on the 1,2-diarylethylamine structure, revealed their function as NMDA receptor antagonists with dissociative effects. The study detailed the synthesis, analytical characterization, and differentiation of the compound and its isomers, aiding in understanding new psychoactive substances (Dybek et al., 2019).
Molecular and Thermodynamic Studies
- An exploration into the molecular conformations of (2-fluoro-2-phenyl-1-ethyl)ammonium ion and (2-hydroxy-2-phenyl-1-ethyl)ammonium ion was conducted to understand the structural and thermodynamic implications of substituting an OH group with an F-atom in adrenaline family molecules. This comprehensive study utilized quantum mechanical computations and thermodynamic function analysis for various conformations, offering insights into the behavior of these compounds at a molecular level (Lee et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[3-fluoro-2-(2-methylpropoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-8(2)7-15-12-10(9(3)14)5-4-6-11(12)13;/h4-6,8-9H,7,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDQHPMUHJEGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1F)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-isobutoxy-phenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



